N-Methoxypyrazine-2-carboxamide
Description
Properties
CAS No. |
115110-16-2 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-9-6(10)5-4-7-2-3-8-5/h2-4H,1H3,(H,9,10) |
InChI Key |
YCHXQBQMGXGUCO-UHFFFAOYSA-N |
SMILES |
CONC(=O)C1=NC=CN=C1 |
Canonical SMILES |
CONC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pyrazinecarboxamide, N-methoxy-(9CI) typically involves the amidation of pyrazinecarboxylic acid with methoxyamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid . Non-catalytic amidation can be achieved under mild conditions using reagents like isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Chemical Reactions Analysis
Pyrazinecarboxamide, N-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
N-Methoxypyrazine-2-carboxamide has been studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazine compounds, including this compound, exhibit antiviral properties. For instance, research has shown that certain pyrazine derivatives can inhibit RNA-dependent RNA polymerase, a critical enzyme in the replication of RNA viruses. This mechanism is similar to that observed in Favipiravir, an antiviral drug used against influenza and other RNA viruses .
Table 1: Antiviral Activity of Pyrazine Derivatives
| Compound | Viral Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | RNA viruses | Inhibition of RNA-dependent RNA polymerase | |
| Favipiravir | Influenza, Ebola | Inhibition of viral replication |
Antimycobacterial Properties
The compound has also been evaluated for its antimycobacterial activity. Studies have demonstrated that substituted pyrazine-2-carboxamides show significant efficacy against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
Case Study: Efficacy Against Mycobacterium tuberculosis
In a controlled study, various derivatives of pyrazine-2-carboxamide were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results indicated that certain modifications to the pyrazine structure enhanced activity by up to 900% compared to standard treatments .
Agricultural Applications
This compound has shown promise in agricultural applications, particularly as a fungicide.
Fungicidal Activity
Recent evaluations have identified this compound as a potential fungicide targeting succinate dehydrogenase (SDH), an essential enzyme in fungal respiration . This mechanism offers a novel approach to managing fungal diseases in crops.
Table 2: Fungicidal Evaluation of this compound
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, N-methoxy-(9CI) involves its conversion to pyrazinoic acid in the target organism. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions at acidic pH levels in Mycobacterium tuberculosis . This disruption interferes with the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the pyrazine ring and the amide nitrogen significantly alter physicochemical properties and bioactivity. Key comparisons include:
Substituent Type and Position
N-(2,4-Dimethoxybenzyl)-3-aminopyrazine-2-carboxamide () Substituents: 3-Amino group on pyrazine; 2,4-dimethoxybenzyl on the amide nitrogen. Impact: The amino group increases polarity, while the dimethoxybenzyl group enhances lipophilicity.
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide () Substituents: Bulky tert-butyl and chloro groups on pyrazine; bromophenol on the amide. Impact: High lipophilicity (logP) due to tert-butyl and bromine. Exhibited photosynthesis inhibition (IC₅₀ = 41.9 µmol/L) .
5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides () Substituents: Alkylamino chains (propyl to heptyl) on pyrazine; trifluoromethylphenyl on the amide. Impact: Alkyl chains increase hydrophobicity, improving membrane permeability. Showed potent antimycobacterial activity (yields: 76–98%) .
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()
- Substituents : Methyl groups on pyrazine and amide nitrogen; nitro group on phenyl.
- Impact : Nitro group’s electron-withdrawing effect contrasts with methoxy’s electron donation. Lower synthesis yields (22–27%) due to steric hindrance .
Methoxy vs. Other Substituents
- Methoxy (-OCH₃) : Enhances solubility via hydrogen bonding and moderate lipophilicity. Likely reduces metabolic stability compared to halogens.
- Alkylamino (-NH-R): Balances hydrophilicity and lipophilicity, critical for antimycobacterial penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
